molecular formula C11H15NO2 B3074316 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol CAS No. 1019561-00-2

2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol

Cat. No.: B3074316
CAS No.: 1019561-00-2
M. Wt: 193.24 g/mol
InChI Key: CDHMHTVQRHOYQL-UHFFFAOYSA-N
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Description

2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol is an organic compound with the molecular formula C10H13NO2 It is a phenolic compound that features a methoxy group and an aminoalkyl side chain

Mechanism of Action

Target of Action

Similar compounds have been shown to targetCyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . These enzymes play a crucial role in the inflammatory response.

Mode of Action

It’s suggested that the compound may interact with its targets (cox-2 and inos) and inhibit their activity . This inhibition could lead to a decrease in the production of inflammatory mediators.

Biochemical Pathways

The compound’s effect on biochemical pathways is associated with the reduction of inflammatory proteins. By inhibiting COX-2 and iNOS, the compound may disrupt the inflammatory response pathway, leading to a decrease in inflammation .

Pharmacokinetics

The compound’s molecular weight is164.2011 , which is within the optimal range for oral bioavailability

Result of Action

The compound’s action results in a reduction of inflammation. In one study, treatment with a similar compound reduced LPS-induced memory loss, which was associated with the reduction of LPS-induced inflammatory proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol typically involves the reaction of 2-methoxyphenol with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(prop-2-en-1-yl)phenol:

    2-Methoxy-5-(1-propenyl)phenol: This compound is structurally similar but differs in the position of the propenyl group.

Uniqueness

2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol is unique due to the presence of both the methoxy group and the aminoalkyl side chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methoxy-5-[(prop-2-enylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-6-12-8-9-4-5-11(14-2)10(13)7-9/h3-5,7,12-13H,1,6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHMHTVQRHOYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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